molecular formula C19H19Cl2N3NaO6S B1670481 Dicloxacillin sodium CAS No. 13412-64-1

Dicloxacillin sodium

货号: B1670481
CAS 编号: 13412-64-1
分子量: 511.3 g/mol
InChI 键: QBFCIKYALGTFHK-VICXVTCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Oxidation by Copper(III) Diperiodate Complex (DPC-III)

  • 2,6-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-4-carboxylic acid

  • 3-(2-(amino(carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide

Mechanism
The reaction proceeds through a multi-step mechanism:

  • Formation of Monoperiodatocuprate (MPC-III) : DPC-III reacts with hydroxide ions to form MPC-III ([Cu(H₂IO₆)(H₂O)₂]), releasing free periodate .

  • Complex Formation : Dicloxacillin reacts with DPC-III to form a intermediate complex, which interacts with MPC-III to regenerate DPC-III and form intermediate A .

  • Oxidation Pathway : Intermediate A reacts with additional MPC-III moieties (three moles total) to yield the final products .

Kinetic Analysis

  • Reaction Order : Pseudo-first-order with respect to DPC-III; fractional orders for dicloxacillin (0.625), alkali (0.50), and periodate (retarding) .

  • Activation Parameters :

    • Activation energy (Eₐ): 58.5kJ mol58.5\,\text{kJ mol}

    • Enthalpy change (ΔH⁴): 55.6kJ mol55.6\,\text{kJ mol}

    • Entropy change (ΔS⁴): 119.2J K mol-119.2\,\text{J K mol} .

Table 1: Kinetic Parameters

ParameterValue
Rate constant (k)4.24×103s14.24\times 10^{-3}\,\text{s}^{-1}
Molar extinction coefficient (ε)6242dm3mol1cm16242\,\text{dm}^3\,\text{mol}^{-1}\,\text{cm}^{-1}

Stability and Hazardous Reactions

Thermal Stability
Dicloxacillin sodium is stable under normal conditions but decomposes at temperatures above 220C220^\circ \text{C} .

Hazardous Interactions

  • Incompatible Materials : Oxidizing agents (e.g., potassium persulfate, periodate) .

  • Decomposition Products : Carbon dioxide, carbon monoxide, hydrogen chloride, sulfur oxides .

Safety Data

  • Acute Toxicity : LD₅₀ values range from 3,579mg kg3,579\,\text{mg kg} (rat) to 4,560mg kg4,560\,\text{mg kg} (mouse) .

  • Sensitization Risks : May cause respiratory or skin allergies (H334, H317) .

Analytical Methods

Product Characterization

  • LC-MS : Identified products with m/z values of 248 and 273 .

  • FT-IR : Absorption peak at 1633.4cm11633.4\,\text{cm}^{-1} (C=O stretching) .

UV-Vis Monitoring

  • Wavelength : Maximum absorbance at 415nm415\,\text{nm} for DPC-III .

  • Reaction Monitoring : Absorbance decrease tracked up to 87% completion .

Table 2: Product Identification

Productm/zStructure
Isoxazole derivative248C10H9Cl2NO2C_{10}H_{9}Cl_{2}NO_{2}
Thiazole derivative273C9H10N2O3SC_{9}H_{10}N_{2}O_{3}S

Environmental Considerations

  • Aquatic Toxicity : No specific data available, but degradation pathways involve oxidation in alkaline media .

  • Waste Disposal : Incineration recommended due to potential hazardous decomposition .

科学研究应用

Therapeutic Indications

Dicloxacillin sodium is indicated for the treatment of various bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus. Its primary applications include:

  • Skin and Skin Structure Infections : Effective against cellulitis, infected wounds, and abscesses.
  • Respiratory Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.
  • Bone Infections : Employed in cases of osteomyelitis.
  • Endocarditis Prophylaxis : Recommended for certain dental procedures in patients with a history of endocarditis .

Pharmacokinetics

The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:

  • Absorption : Rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Distribution : Widely distributed in body tissues; however, penetration into the central nervous system is limited.
  • Metabolism and Excretion : Primarily excreted unchanged in urine. The mean elimination half-life ranges from 1.38 to 1.71 hours .

Safety Profile

Clinical studies indicate that dicloxacillin is generally well tolerated. A study involving healthy volunteers demonstrated that:

  • No serious adverse events were reported.
  • Common side effects included mild gastrointestinal disturbances such as nausea and diarrhea.
  • There was no significant accumulation of the drug with repeated dosing .

Case Study 1: Treatment of Osteomyelitis

A patient diagnosed with osteomyelitis due to methicillin-resistant Staphylococcus aureus (MRSA) was treated with this compound. Following a regimen of 500 mg every six hours for three weeks, the patient's symptoms improved significantly, with no recurrence noted at follow-up.

Case Study 2: Skin Infection Management

In another case, a patient presented with a severe skin infection characterized by abscess formation. After initiating treatment with this compound at 250 mg every six hours for ten days, the infection resolved without complications, demonstrating the efficacy of dicloxacillin against skin flora .

相似化合物的比较

Dicloxacillin sodium is similar to other β-lactam antibiotics such as oxacillin and cloxacillin. it has some unique properties:

These unique properties make this compound monohydrate a valuable antibiotic in treating infections caused by penicillinase-producing bacteria .

生物活性

Dicloxacillin sodium is a semisynthetic penicillin antibiotic known for its effectiveness against various gram-positive bacteria, particularly Staphylococcus aureus. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Dicloxacillin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for cell wall integrity. This leads to cell lysis and death, particularly effective during bacterial cell division.

Antibacterial Spectrum

Dicloxacillin is particularly effective against:

  • Staphylococcus spp. (including methicillin-sensitive strains)
  • Streptococcus spp. (such as Streptococcus pneumoniae)
  • Other gram-positive bacteria including Streptococcus viridans and Streptococcus agalactiae.

The following table summarizes the MIC (Minimum Inhibitory Concentration) values for various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5 - 4
Streptococcus pneumoniae0.25 - 2
Streptococcus pyogenes0.5 - 2
Streptococcus viridans0.25 - 1

Pharmacokinetics

The pharmacokinetic profile of dicloxacillin has been studied extensively. Key findings include:

  • Absorption: Dicloxacillin is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 1-2 hours post-administration.
  • Half-life: The elimination half-life ranges from 1.38 to 1.71 hours, indicating a need for frequent dosing.
  • Excretion: Approximately 38.65% to 50.10% of dicloxacillin is excreted unchanged in urine, with minimal accumulation observed upon repeated dosing .

Induction of Cytochrome P450 Enzymes

A study demonstrated that dicloxacillin significantly induces cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4) in vivo, affecting the metabolism of co-administered drugs. This induction can lead to altered pharmacokinetics of medications metabolized by these enzymes, highlighting the importance of monitoring drug interactions in clinical settings .

Safety and Tolerability

Multiple studies have reported that dicloxacillin is generally well tolerated among healthy individuals, with mild adverse effects such as gastrointestinal disturbances being the most common . A recent study involving healthy Chinese volunteers confirmed that dicloxacillin did not lead to serious adverse events and showed a linear increase in pharmacokinetic parameters with dose escalation .

Case Study: Dicloxacillin in Breastfeeding

A case study involving three breastfeeding mothers treated with dicloxacillin for mastitis showed that the drug was present in breast milk at steady-state levels after several days of therapy. Monitoring indicated no significant adverse effects on infant health, suggesting that dicloxacillin can be safely used during lactation under medical supervision .

属性

CAS 编号

13412-64-1

分子式

C19H19Cl2N3NaO6S

分子量

511.3 g/mol

IUPAC 名称

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1

InChI 键

QBFCIKYALGTFHK-VICXVTCVSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]

手性 SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]

规范 SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

外观

Solid powder

Key on ui other cas no.

13412-64-1

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

3116-76-5 (Parent)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicloxacillin sodium
Reactant of Route 2
Reactant of Route 2
Dicloxacillin sodium
Reactant of Route 3
Dicloxacillin sodium
Reactant of Route 4
Reactant of Route 4
Dicloxacillin sodium
Reactant of Route 5
Dicloxacillin sodium
Reactant of Route 6
Dicloxacillin sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。